N-(4-Hydroxypyridin-2-YL)methanesulfonamide
Description
N-(4-Hydroxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.206 g/mol . This compound is characterized by the presence of a hydroxypyridine ring and a methanesulfonamide group, making it a valuable molecule in various scientific research fields.
Properties
Molecular Formula |
C6H8N2O3S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
N-(4-oxo-1H-pyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-12(10,11)8-6-4-5(9)2-3-7-6/h2-4H,1H3,(H2,7,8,9) |
InChI Key |
ROYCPVMMWFZTMT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=O)C=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxypyridin-2-YL)methanesulfonamide typically involves the reaction of 4-hydroxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction may yield pyridine amines .
Scientific Research Applications
N-(4-Hydroxypyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Hydroxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The hydroxypyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-(5-Hydroxypyridin-2-YL)methanesulfonamide: Similar structure but with the hydroxyl group at the 5-position.
N-(3-Hydroxypyridin-2-YL)methanesulfonamide: Hydroxyl group at the 3-position.
Uniqueness: N-(4-Hydroxypyridin-2-YL)methanesulfonamide is unique due to the specific positioning of the hydroxyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to its isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
